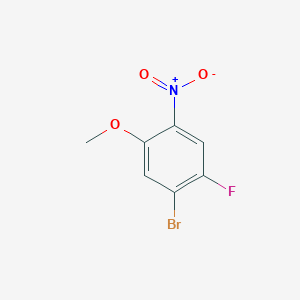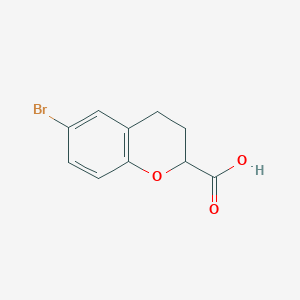
1,2-ジメチル-1H-ピロール-3-カルボン酸
概要
説明
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
科学的研究の応用
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
Target of Action
It’s worth noting that pyrrole derivatives, which include 1,2-dimethyl-1h-pyrrole-3-carboxylic acid, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrrole derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
It’s known that pyrrole derivatives can affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
It’s known that pyrrole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s interaction with enzymes such as pyrrole synthase is crucial for the synthesis of pyrrole derivatives, which are important in medicinal chemistry .
Cellular Effects
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, the compound can modulate cell signaling pathways, leading to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific biomolecules. The compound binds to active sites of enzymes, inhibiting or activating their function. This binding interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. For example, the compound’s interaction with pyrrole synthase can inhibit the enzyme’s activity, leading to a decrease in pyrrole synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold effect for the compound’s activity .
Metabolic Pathways
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Its interaction with enzymes such as pyrrole synthase is crucial for the synthesis of pyrrole derivatives, which are important in various metabolic pathways .
Transport and Distribution
The transport and distribution of 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cells, affecting its biochemical activity. The compound’s distribution within tissues can also impact its overall effects on cellular function .
Subcellular Localization
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid is localized within specific subcellular compartments, where it exerts its biochemical effects. Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its activity and function. The compound’s localization within subcellular compartments can affect its interaction with enzymes and other biomolecules, ultimately impacting cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,5-dimethyl-3,4-dihydroxy-1H-pyrrole with a carboxylating agent can yield the desired product. Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the carboxylic acid group onto a pre-formed pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of 1,2-dimethyl-1H-pyrrole-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol.
類似化合物との比較
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid
- 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid
- 1H-Pyrrole-3-carboxylic acid
Uniqueness
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other pyrrole derivatives may not be suitable.
特性
IUPAC Name |
1,2-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-6(7(9)10)3-4-8(5)2/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJODLRWWIIHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89776-57-8 | |
| Record name | 1,2-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)


![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)


